Zinc ammonium acetate

Description

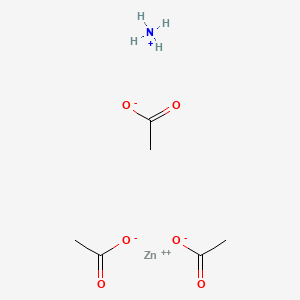

Structure

2D Structure

Properties

CAS No. |

24846-92-2 |

|---|---|

Molecular Formula |

C6H13NO6Zn |

Molecular Weight |

260.6 g/mol |

IUPAC Name |

azanium;zinc;triacetate |

InChI |

InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2 |

InChI Key |

PVKFMRXEWAAGSZ-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Zinc Ammonium Acetate Compounds and Derivatives

Spectroscopic Investigations

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices. In the context of zinc ammonium (B1175870) acetate (B1210297) and its derivatives, Raman spectroscopy provides insights into the chemical bonding, phase, and crystallinity of the material. Studies on related zinc compounds, such as those formed from zinc acetate, reveal characteristic Raman modes.

For instance, in the formation of zinc oxide (ZnO) from zinc acetate precursors, distinct Raman peaks confirm the presence of the hexagonal wurtzite phase of ZnO. The most prominent peak, typically observed around 436 cm⁻¹, is attributed to the E2 (high) mode, which is characteristic of the wurtzite structure and confirms the crystalline nature of the material. researchgate.net Other fundamental Raman active phonon modes predicted by group theory for the C46v space group of ZnO are A1, E1, and another E2 mode. researchgate.net The A1 and E1 modes are polar and can split into longitudinal optical (LO) and transverse optical (TO) components. mdpi.com

Vibrational modes at higher wavenumbers, generally between 800 cm⁻¹ and 1500 cm⁻¹, are associated with C-O and C-H bonds from the acetate groups. researchgate.net The presence and characteristics of these peaks can indicate the incorporation of acetate-related species or their derivatives within the crystal structure. For example, the addition of zinc acetate to a solution can lead to changes in the vibrational modes of acetate, indicating coordination with the zinc ions. researchgate.net

The table below summarizes some of the key Raman modes observed in studies of zinc-containing compounds derived from acetate precursors.

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference(s) |

| ~436 | E2 (high) | Characteristic of hexagonal wurtzite ZnO phase | researchgate.net |

| 485 - 556 | A1(LO) / E2(low) | Associated with ZnO structure | mdpi.com |

| 712 | Asymmetric band | Attributed to Zn-O-Zn bond stretching | mdpi.com |

| 800 - 1500 | C-O, C-H modes | Indicates presence of acetate-related species | researchgate.net |

It is important to note that the specific peak positions and intensities can be influenced by factors such as crystallinity, defects, and the presence of dopants or other chemical species in the material.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of materials derived from zinc ammonium acetate, SEM is crucial for understanding how synthesis parameters influence the final structure, such as the shape, size, and arrangement of crystals or particles.

Studies on the synthesis of zinc oxide (ZnO) using zinc acetate and ammonium acetate as precursors or additives demonstrate the power of SEM in revealing morphological transformations. For example, the concentration of ammonium acetate in a chemical bath deposition process has been shown to significantly alter the morphology of ZnO nanostructures. tju.edu.cn Without ammonium acetate, urchin-shaped structures composed of ZnO rods may form. tju.edu.cn With the addition of ammonium acetate, the morphology can change to branch-like structures of regular hexagonal rods, and at higher concentrations, to dumbbell-shaped rods. tju.edu.cn

SEM analysis has also been instrumental in studying the growth mechanism of these structures over time. By imaging samples at different reaction stages, researchers can observe processes like nucleation, crystal growth, and self-assembly. tju.edu.cn For instance, in the presence of ammonium acetate, a dissolve-renucleation-regrowth process has been observed. tju.edu.cn

Furthermore, SEM is used to characterize the surface of thin films. For nitrogen-doped ZnO thin films prepared from a zinc acetate-ammonium acetate precursor, SEM would be used to assess the surface topography, grain size, and uniformity of the film, which are critical for its potential applications. semanticscholar.orgijettjournal.orgscielo.br The morphology of ZnO nanostructures, such as nanorods, has been shown to be dependent on the concentration of the zinc acetate solution used in their growth. researchgate.net

The following table summarizes the observed morphologies in a ZnO synthesis system with varying amounts of ammonium acetate.

| Ammonium Acetate Concentration | Observed Morphology | Reference(s) |

| 0 mM | Urchin-shaped stacked structures | tju.edu.cn |

| 10 mM | Branch-like structures with hexagonal rods | tju.edu.cn |

| 50 mM | Dumbbell-shaped rods | tju.edu.cn |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques that provide detailed information about the internal structure of materials at the nanoscale, including their crystallinity, lattice structure, and the presence of defects. thermofisher.comrsc.org

In the study of materials synthesized using zinc acetate and ammonium acetate, TEM and HRTEM are used to investigate the fine structural details that are not resolvable by SEM. For instance, in the synthesis of ZnO nanostructures, TEM images can confirm the single-crystalline nature of the individual components, such as nanorods. tju.edu.cn

HRTEM goes a step further by allowing direct visualization of the atomic lattice fringes. This is crucial for determining the crystal growth direction and identifying the specific crystallographic planes. For example, HRTEM analysis of ZnO nanorods has shown an interlayer spacing of approximately 0.26 nm, corresponding to growth along the tju.edu.cn direction. tju.edu.cn Similarly, in Cu/ZnO core/shell nanostructures synthesized using zinc acetate, HRTEM has been used to measure the lattice fringes of both the Cu core and the ZnO shell, confirming their respective crystal structures. nthu.edu.tw

These techniques are invaluable for understanding the effects of additives like ammonium acetate on the crystal quality. Comparing the HRTEM images of ZnO synthesized with and without ammonium acetate can reveal differences in crystallinity and defect density. tju.edu.cn

Selected Area Electron Diffraction (SAED) for Crystallinity

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides information about the crystal structure and orientation of a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal lattice.

SAED patterns are used to determine whether a material is single-crystalline, polycrystalline, or amorphous.

Single-crystalline materials produce a pattern of sharp, regularly spaced spots.

Polycrystalline materials generate a pattern of concentric rings.

Amorphous materials result in diffuse, broad rings.

In the context of this compound derivatives, SAED is frequently used in conjunction with TEM and HRTEM to confirm the crystallinity of the synthesized nanostructures. For example, in the study of ZnO nanorods grown in the presence of ammonium acetate, the SAED patterns confirmed their single-crystalline nature. tju.edu.cn Similarly, for hexagonal platelets of cobalt-doped zinc oxide, SAED patterns indicated single crystallinity and helped to determine the orientation of the crystallographic axes. sabanciuniv.edunih.gov The technique has also been used to verify the crystalline nature of both the core and shell in Cu/ZnO core/shell heterostructures. nthu.edu.tw In studies of biogenically prepared ZnO nanoparticles, the SAED pattern showed concentric rings with bright spots, authenticating their nanocrystalline form. jksus.org

Optical Microscopy for Film and Crystal Characteristics

Optical microscopy, while having lower resolution than electron microscopy techniques, is a valuable tool for providing a macroscopic overview of film and crystal characteristics. It is often used for preliminary characterization of thin films and larger crystals, assessing features like color, transparency, uniformity, and the presence of large-scale defects or domains. researchgate.net

For larger crystals grown from solution, optical microscopy can be used to observe their morphology and to monitor their growth. The technique is also useful for examining the surface of films after processes like electrospraying, where the substrate temperature can influence the surface morphology on a scale visible with an optical microscope. researchgate.net

Coordination Chemistry and Ligand Interactions of Zinc Ammonium Acetate Species

Complexation Behavior of Zinc with Acetate (B1210297) and Ammonium (B1175870) Ligands

The coordination environment of the zinc(II) ion in the presence of acetate and ammonium ligands is characterized by the formation of distinct complexes, each with its own structural and chemical properties.

[Zn(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq) + 6H₂O(l) docbrown.info

The formation of ammine complexes is not limited to the tetraammine species; complexes with one, two, or three ammonia (B1221849) ligands, denoted as [Zn(NH₃)ᵢ]²⁺ (where i = 1-3), can also exist, depending on the concentration of ammonia in the solution. researchgate.netmdpi.com The stability of these ammine complexes is significant; for instance, the tetraamminezinc(II) complex has a formation constant (Kf) of 7.8 x 10⁸, indicating a strong affinity between the zinc ion and the ammonia ligands. researchgate.net The stability of these complexes is crucial in processes like the dissolution of zinc compounds in ammonia-containing solutions. researchgate.netpsu.edu

| Complex Ion | Formation Reaction | Coordination Geometry |

| [Zn(NH₃)₄]²⁺ | [Zn(H₂O)₆]²⁺ + 4NH₃ ⇌ [Zn(NH₃)₄]²⁺ + 6H₂O | Tetrahedral |

| [Zn(NH₃)ᵢ(H₂O)₄-ᵢ]²⁺ | [Zn(H₂O)₆]²⁺ + iNH₃ ⇌ [Zn(NH₃)ᵢ(H₂O)₆-ᵢ]²⁺ + iH₂O | Varies (Octahedral/Tetrahedral) |

The acetate anion (CH₃COO⁻) is a versatile ligand that can coordinate to zinc(II) centers in several distinct modes. This versatility is a key factor in the structural chemistry of zinc acetate and related compounds. The primary coordination modes observed include:

Monodentate: The acetate ligand binds to the zinc ion through only one of its oxygen atoms. acs.org This mode is common in various zinc-acetate complexes. csic.es

Bidentate Chelating: Both oxygen atoms of the same acetate ligand bind to a single zinc ion, forming a four-membered ring. cdnsciencepub.comscispace.com

Bidentate Bridging: The acetate ligand bridges two different zinc ions, with each oxygen atom coordinating to a separate metal center. acs.orgscispace.com

The specific coordination mode adopted depends on various factors, including the presence of other ligands, steric hindrance, and crystal packing forces. acs.org For example, in dihydrated zinc acetate, the coordination is octahedral, featuring two chelating acetate groups and two water molecules. cdnsciencepub.com In anhydrous zinc acetate, however, the coordination must change to satisfy the metal's coordination sphere, often involving bridging acetate groups to form polymeric structures. cdnsciencepub.com Studies have revealed complexes containing a mixture of these coordination modes within a single structure, highlighting the flexibility of the acetate ligand. acs.orgnih.gov

| Coordination Mode | Description | Example Structure |

| Monodentate | One oxygen atom from the acetate ligand binds to the zinc center. | [Zn(NH₃)₂(fur)₂] (fur = furosemide (B1674285) anion) rsc.orgrsc.org |

| Bidentate Chelating | Both oxygen atoms from the same acetate ligand bind to a single zinc center. | Zinc Acetate Dihydrate cdnsciencepub.com |

| Bidentate Bridging | The acetate ligand links two separate zinc centers. | Dinuclear {Zn₂(OAc)₄} motifs csic.es |

Influence of Ligand Interactions on Crystal Growth and Morphology

The interactions between zinc complexes, ligands, and the surrounding solvent molecules profoundly affect the nucleation and growth of crystalline materials, such as zinc oxide (ZnO). The presence of ammonium and acetate ions can be used to control the size, shape, and properties of the resulting crystals.

This selective adsorption is driven by ligand-ligand interactions at the crystal surface. rsc.org These interactions can lead to the self-assembly of primary nanoparticles into more complex, hierarchical structures. tju.edu.cn The denticity of carboxylate ligands, such as acetate, plays a crucial role; multidentate ligands can have a much stronger shape-controlling effect than monodentate ones by altering the deposition rate on specific surfaces. acs.orgacs.org The attraction between rods coated with ligands can be mediated by these ligand-ligand interactions, causing them to assemble into ordered structures. tju.edu.cn

In many synthesis methods for zinc-based materials, such as the chemical bath deposition of ZnO, the controlled supply of hydroxide (B78521) ions (OH⁻) is critical for crystal growth. Ammonium ions (NH₄⁺) play a key regulatory role in this process. tju.edu.cn

In systems using hexamethylenetetramine (HMTA) as a source of hydroxide through its hydrolysis, ammonium ions can regulate this decomposition, thereby controlling the OH⁻ concentration. tju.edu.cn This regulation is crucial because the ratio of OH⁻ generation to Zn²⁺ diffusion determines the final dimensions of the nanocrystals. tju.edu.cn Furthermore, ammonium ions can inhibit the direct hydrolysis of acetate ions, which could otherwise also produce hydroxide ions. tju.edu.cn In some systems, the formation of the stable [Zn(NH₃)₄]²⁺ complex can also regulate the concentration of free Zn²⁺ ions available for nucleation and growth. tju.edu.cnrsc.org Studies on the hydrolysis of tetraamminezinc complexes have shown a stepwise release of ammonia ligands, which in turn affects the pH of the solution by reacting with water to form ammonium and hydroxide ions, further influencing the precipitation of basic zinc salts. mdpi.com

Stability and Speciation of Zinc Ammonium Acetate Complexes in Solution

The behavior of this compound in an aqueous solution is determined by a complex set of equilibria involving the zinc ion, water, ammonia, and acetate. The relative concentrations of these species, along with the pH of the solution, dictate the predominant zinc-containing species. rsc.orgnih.gov

In solution, a dynamic equilibrium exists between the aquated zinc ion, various zinc-ammine complexes ([Zn(NH₃)ᵢ]²⁺), and zinc-acetate complexes. researchgate.netnih.gov Thermodynamic modeling shows that in acetate solutions, species such as ZnAc⁺ and the neutral ZnAc₂(aq) are formed, with their relative abundance depending on the acetate concentration. researchgate.net

Reactivity and Reaction Kinetics of Zinc Ammonium Acetate Systems

Dissolution Kinetics Studies

The dissolution of zinc compounds, particularly zinc oxide, in ammonium (B1175870) acetate (B1210297) solutions is a key process in the hydrometallurgical recovery of zinc.

The rate at which zinc oxide dissolves in ammonium acetate is significantly influenced by several key reaction parameters. The dissolution rate demonstrates a positive correlation with both the concentration of the ammonium acetate solution and the reaction temperature. researchgate.net Conversely, an increase in the solid-to-liquid ratio leads to a decrease in the dissolution rate. researchgate.net Stirring speed also plays a role, with higher speeds enhancing the dissolution rate up to a certain point, beyond which the effect may become negligible. mdpi.com Optimized conditions have been identified for efficient zinc extraction; for instance, approximately 99.5% of zinc oxide was dissolved within 15 minutes under specific laboratory conditions. researchgate.net

The following table summarizes the observed effects of various reaction parameters on the dissolution rate of zinc oxide in ammonium acetate solutions.

| Parameter | Effect on Dissolution Rate | Rationale | Source |

| Ammonium Acetate Concentration | Rate increases with increasing concentration. | Higher concentration of the lixiviant (leaching agent) increases the availability of complexing agents (NH₃, NH₄⁺, CH₃COO⁻). | researchgate.net, mdpi.com |

| Reaction Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the dissolution reaction, consistent with a chemically controlled process. | researchgate.net |

| Solid-to-Liquid Ratio | Rate decreases with increasing ratio. | A lower ratio enhances the rapid dissolution of zinc oxide and increases the solubility of the resulting zinc complexes. | researchgate.net, mdpi.com |

| Stirring Speed | Rate increases with increasing speed (up to a point). | Reduces the diffusion resistance of ions at the solid-liquid interface, strengthening the leaching behavior. | mdpi.com |

Mechanistic Investigations of Chemical Transformations

Zinc ammonium acetate systems are involved in complex chemical transformations, including decarboxylation and controlled material synthesis through hydrolysis and self-assembly.

Transition metals, including zinc, can catalyze or mediate decarboxylation reactions. Mechanistic studies, often on analogous systems, provide insight into these pathways. In systems involving a transition metal and an oxidant like a peroxide or persulfate, the metal ion plays a crucial role. For example, in the Ag(I)/K₂S₂O₈ system, the transition metal is oxidized to a higher state (Ag(I) to Ag(II)) by the persulfate. mdpi.com This more potent oxidizing agent can then interact with a carboxylic acid, promoting the formation of a carboxyl radical, which subsequently undergoes decarboxylation (loss of CO₂). mdpi.com The decomposition of peroxides or persulfates is often catalyzed by the transition metal. mdpi.com While some methods have been developed for the decarboxylative synthesis of organic peroxides, these reactions often require specific conditions. acs.org The general principle involves the generation of a carbon-centered radical via decarboxylation, which then reacts with oxygen or a peroxide species. acs.org

Ammonium acetate plays a significant regulatory role in the synthesis of zinc oxide (ZnO) nanostructures from aqueous solutions, a process governed by hydrolysis and self-assembly. tju.edu.cnresearchgate.net The formation of ZnO from a zinc acetate precursor in the presence of a base (like ammonia (B1221849) from hexamethylenetetramine, HMTA) does not occur directly. Instead, it proceeds through a multi-step pathway involving intermediate phases. acs.org

The typical transformation sequence is: Zn(CH₃COO)₂ ⟶ Layered Basic Zinc Acetate (LBZA) ⟶ ZnO acs.org

This process occurs via a dissolution-reprecipitation mechanism. acs.org Ammonium acetate influences this transformation in two primary ways:

Acetate Ion Interaction : The acetate ions (CH₃COO⁻) from ammonium acetate can bind or adsorb preferentially onto the zinc-rich (0001) polar surfaces of the growing crystals, influencing the growth rate and morphology. tju.edu.cnresearchgate.net

Ammonium Ion Regulation : The ammonium ions (NH₄⁺) can regulate the hydrolysis of the base source (e.g., HMTA), thereby controlling the rate of hydroxide (B78521) ion (OH⁻) generation, which is critical for the precipitation process. tju.edu.cnresearchgate.net

The concentration of ammonium acetate has a direct impact on the final morphology of the self-assembled ZnO structures, as detailed in the table below.

| Ammonium Acetate Concentration | Resulting ZnO Morphology | Mechanism | Source |

| Low (e.g., 0 mM) | Urchin-shaped units | Unregulated, rapid hydrolysis leads to diffusion-limited growth. | tju.edu.cn, researchgate.net |

| Intermediate (e.g., ~10 mM) | Uniform hexagonal rods | Balanced growth rates; a dissolve-renucleation-regrowth process is observed. | tju.edu.cn, researchgate.net |

| High (e.g., 30-50 mM) | Coupled twin-shaped / Dumbbell-shaped structures | Increased influence of acetate on surface binding and ammonium on hydrolysis limitation. | tju.edu.cn, researchgate.net |

Catalytic Activities and Reaction Pathways

Zinc acetate, a key component of the this compound system, is recognized as an affordable, low-hazard Lewis acid catalyst for a wide range of organic transformations. researchgate.netresearchgate.net Its catalytic activity stems from the ability of the zinc ion to coordinate with substrates, activating them for subsequent reactions.

Zinc acetate has proven effective in multicomponent reactions, such as the KA² coupling to produce propargylamines, where it showed superior performance under neat conditions compared to many other zinc salts and catalysts. acs.org It is also used in the synthesis of various heterocyclic compounds like imidazoles and chromeno[2,3-d]pyrimidineones. researchgate.netresearchgate.net

In dehydrogenation reactions, zinc-based catalysts can facilitate the conversion of alcohols to aldehydes. For instance, a ZnO/SiO₂ catalyst was shown to be highly selective for the dehydrogenation of ethanol (B145695) to acetaldehyde (B116499). jst.go.jp The proposed reaction pathway on the zinc oxide catalyst involves the dissociative adsorption of ethanol onto the catalyst surface, followed by the simultaneous desorption of acetaldehyde and hydrogen at elevated temperatures. jst.go.jp This suggests that the rate-determining step is the initial dissociative adsorption of the alcohol. jst.go.jp

Applications in Advanced Materials Science and Nanotechnology

Precursor in Thin Film Fabrication

The compound is instrumental in the fabrication of thin films, particularly for electronic and optoelectronic applications. It acts as a precursor that decomposes under specific conditions to form high-quality, functional films.

Zinc ammonium (B1175870) acetate (B1210297) is utilized as a compound precursor for the synthesis of nitrogen-doped zinc oxide (ZnO:N) thin films. semanticscholar.org In this process, zinc acetate is combined with ammonium acetate, which serves as the nitrogen source. semanticscholar.org The mixture can be used in deposition techniques like Metalorganic Chemical Vapour Deposition (MOCVD) to grow thin films on substrates. semanticscholar.org The ammonium acetate in the precursor facilitates the incorporation of nitrogen as a dopant into the ZnO crystal lattice. semanticscholar.org

Research has shown that by varying the ratio of zinc acetate to ammonium acetate in the precursor, the properties of the resulting ZnO:N films can be tailored. semanticscholar.org Characterization of these films has confirmed the presence of nitrogen, with one study reporting a fairly consistent zinc:oxygen:nitrogen ratio of 4.4:3.7:1. semanticscholar.org The addition of ammonium acetate as a stabilizer in the precursor solution for spray pyrolysis deposition has been shown to significantly improve the quality of ZnO films. nih.gov It increases the solubility of the precursor solution and reduces the solvent's evaporation rate, leading to the formation of very thin, uniform, and defect-free films. nih.gov This improved film quality translates to enhanced electronic properties, which are critical for high-performance thin-film transistors (TFTs). nih.gov

The resulting nitrogen-doped films maintain desirable characteristics of ZnO, such as good optical transmittance and thermal stability, while exhibiting high sheet resistivity. semanticscholar.org The ability to produce these films from an easily replicable and inexpensive precursor highlights their potential for various electronic applications. semanticscholar.org

Table 1: Comparison of ZnO Thin-Film Transistor (TFT) Performance With and Without Ammonium Acetate (AA) in Precursor

| Parameter | ZnO TFT without AA | ZnO TFT with AA | Improvement Factor |

|---|---|---|---|

| Saturation Mobility (μsat) | 5.12 cm²/Vs | 41.53 cm²/Vs | ~8x |

| Subthreshold Swing (SS) | 340 mV/dec | 162 mV/dec | ~2.1x |

| On/Off Current Ratio | ~10⁵ | ~10⁸ | 1000x |

| Threshold Voltage Shift (Vth) | - | 0.1 V | - |

Data sourced from a study on spray-coated ZnO TFTs. nih.gov

The high-quality ZnO and ZnO:N thin films derived from zinc ammonium acetate precursors are foundational materials for a range of optoelectronic and sensor devices. semanticscholar.orgmatthey.comresearchgate.net Zinc oxide's inherent properties, such as a wide bandgap (~3.37 eV) and high exciton (B1674681) binding energy (60 meV), make it suitable for applications in the ultraviolet (UV) spectral region. nih.govmatthey.comresearchgate.net

The improved film morphology and electronic performance achieved by using ammonium acetate in the precursor are particularly beneficial for thin-film transistors (TFTs), a key component in modern displays. nih.gov Studies have demonstrated a remarkable eight-fold improvement in the saturation mobility of ZnO TFTs when ammonium acetate is added to the precursor, alongside a significant increase in the on/off current ratio and a decrease in the subthreshold swing. nih.gov These enhancements are critical for developing low-voltage, high-performance TFTs for high-definition displays. nih.gov

Furthermore, the potential for these films in active sensor devices has been noted. semanticscholar.org The ability of ZnO to absorb gases like CO₂ and NO₂ makes it a candidate for gas sensor applications. mdpi.com The controlled doping and consistent film properties achievable with the zinc acetate-ammonium acetate precursor system are advantageous for fabricating reliable and reproducible sensor elements. semanticscholar.org The versatility of ZnO thin films extends to applications such as transparent conducting oxides, light-emitting diodes (LEDs), and UV photodetectors. matthey.comresearchgate.netnih.gov

Fabrication of Nanostructured Materials

This compound is a key reagent in the bottom-up fabrication of various zinc oxide nanostructures. The ammonium and acetate ions play crucial roles in directing the nucleation and growth of ZnO crystals, allowing for precise control over their final morphology.

The morphology of zinc oxide nanostructures can be precisely controlled by adjusting synthesis conditions where zinc acetate is a precursor and an ammonium source is present. researchgate.net The introduction of ammonium acetate into a chemical bath deposition system containing zinc nitrate (B79036) and hexamethylenetetramine (HMTA) has been shown to dominate the growth process. researchgate.net The acetate ions tend to bind to the zinc-rich (0001) polar surface of the ZnO crystal, while ammonium ions regulate the hydrolysis of HMTA, which acts as a pH buffer and a source of hydroxide (B78521) ions. researchgate.netresearchgate.net

By varying the concentration of ammonium acetate, the morphology of the resulting ZnO can be systematically changed from urchin-shaped assemblies to rod-shaped structures and eventually to fully coupled twin-shaped structures. researchgate.netresearchgate.net Similarly, using zinc acetate with various amines (which provide an ammonium-like functional group) in alkali precipitation methods can yield a wide range of morphologies, including hexagonal plates, rods of varying aspect ratios, and needles. mdpi.com For instance, one study found that using Tris as the amine resulted in hexagonal plates, while ethylenediamine (B42938) produced long needles. mdpi.com This demonstrates the critical role of the ammonium/amine component in modifying the crystal growth habits. mdpi.comscilit.com

Table 2: Influence of Ammonium Acetate Concentration on ZnO Nanostructure Morphology

| Ammonium Acetate Conc. (mM) | Resulting Morphology | Average Length (μm) | Average Diameter (μm) | Aspect Ratio |

|---|---|---|---|---|

| 0 | Urchin-shaped | ~1.5 | ~0.3 | ~5 |

| 10 | Hexagonal Rods | ~2.0 | ~0.5 | ~4 |

| 30 | Coupled Twin-shaped | ~1.8 | ~0.8 | ~2.25 |

| 50 | Dumbbell-shaped | ~1.2 | ~1.0 | ~1.2 |

Data derived from SEM analysis in a chemical bath deposition system. researchgate.netresearchgate.net

The tailored ZnO nanostructures synthesized using this compound are highly relevant for photoelectrochemical (PEC) applications, such as water splitting for hydrogen generation. researchgate.netacs.org The performance of a PEC cell is heavily dependent on the morphology of the semiconductor material used as the photoanode. researchgate.net

Research has demonstrated a direct link between the concentration of ammonia (B1221849) and zinc acetate precursors during the synthesis of ZnO nanorods and the performance of the resulting PEC cell. researchgate.net For instance, uniform hexagonal ZnO rods synthesized in the presence of ~10 mM ammonium acetate exhibited a maximum photocurrent density of 1.54 mA cm⁻² at 1.23 V (vs. RHE), a value significantly higher than that for dumbbell-shaped rods produced at higher concentrations. researchgate.net This enhancement is attributed to the more regular and well-defined crystal structure which facilitates efficient charge separation and transport. researchgate.net

Nitrogen-doped ZnO nanowire arrays, which can be synthesized using ammonia-based treatments, also show a significant increase in photoresponse in the visible region compared to undoped ZnO. acs.org These N-doped nanowires have demonstrated an order of magnitude increase in photocurrent density and a photo-to-hydrogen conversion efficiency of 0.15% at an applied potential of +0.5 V, highlighting the potential of materials derived from zinc-ammonium systems in solar energy conversion. acs.org

Doping Agent in Single Crystal Growth

In addition to its role as a precursor, zinc acetate, in conjunction with ammonium compounds, can be used as a doping agent to modify the properties of other single crystals during their growth. semanticscholar.orgresearchgate.net

The introduction of zinc acetate dihydrate as a dopant into a solution for growing ammonium dihydrogen phosphate (B84403) (ADP) single crystals has been shown to influence the crystal's properties. semanticscholar.orgresearchgate.net Studies have reported that doping with even small amounts (e.g., 0.5%) of zinc acetate dihydrate can alter the structural, mechanical, and optical characteristics of the host ADP crystal. semanticscholar.org X-ray diffraction studies confirm that the dopant affects the cell parameters of the ADP crystal. researchgate.net

Furthermore, the presence of the zinc acetate dopant has been observed to increase the mechanical hardness of the ADP crystal. semanticscholar.org It also influences the optical properties, with doped crystals maintaining high transmittance (around 90%) and exhibiting blue emission in photoluminescence studies. semanticscholar.orgresearchgate.net The dopant can also affect the nonlinear optical (NLO) characteristics of the crystal. semanticscholar.org This application demonstrates the utility of zinc acetate in modifying and enhancing the physical properties of ammonium-based single crystals for specific technological applications. semanticscholar.orgresearchgate.net

Effects on Structural Properties of Doped Crystals

The incorporation of zinc- and ammonium-containing compounds as dopants or precursors significantly influences the structural characteristics of the resulting crystals. Research on related zinc compounds, such as zinc acetate and its amine complexes, provides insight into the potential effects of this compound.

When used as a precursor for zinc oxide (ZnO), the amine component bound to the zinc, as in this compound, plays a crucial role in determining the crystal size and morphology of the resulting ZnO. nih.gov For instance, the pyrolysis of [Zn(acetate)₂(NH₃)₂] yields poorly defined ZnO crystals with diameters of approximately 80 nm. nih.gov This demonstrates that the ligands attached to the zinc ion in the precursor compound directly influence the nucleation and growth of the final crystalline material.

In studies where zinc acetate is used as a dopant, changes in the host crystal's structural properties are observed. For example, when zinc acetate is used to dope (B7801613) cadmium sulfide (B99878) (CdS) nanoparticles, it leads to a decrease in particle size and an increase in the average crystallite size and unit cell volume with higher dopant concentrations. physicsresjournal.com Similarly, doping zinc sulfide (ZnS) nanocrystals with manganese, using zinc acetate as the zinc source, results in a decrease in the average crystallite size as the dopant concentration increases. scielo.br This suggests that the presence of the acetate and the metallic ion influences the lattice parameters of the host crystal.

The table below summarizes the effect of related zinc compounds on the structural properties of various doped crystals.

| Host Crystal | Dopant/Precursor System | Observed Structural Effects |

| Zinc Oxide (ZnO) | [Zn(acetate)₂(NH₃)₂] | Poorly defined crystals (~80 nm diameter) nih.gov |

| Cadmium Sulfide (CdS) | Zinc Acetate | Decrease in particle size, increase in crystallite size and unit cell volume physicsresjournal.com |

| Zinc Sulfide (ZnS) | Manganese Acetate (with Zinc Acetate) | Decrease in average crystallite size with increased Mn concentration scielo.br |

| Ammonium Dihydrogen Phosphate (ADP) | Zinc Acetate Dihydrate | Examination of cell parameters and (hkl) planes researchgate.netsemanticscholar.org |

Modulation of Optical, Mechanical, and Dielectric Properties

The introduction of this compound or its constituent ions into a crystal lattice can modulate its physical properties, including its optical, mechanical, and dielectric characteristics.

Optical Properties: The doping of crystals with zinc acetate has been shown to alter their optical properties. In the case of zinc acetate dihydrate-doped ammonium dihydrogen phosphate (ZAD-ADP) crystals, a blue emission was observed at 402 nm in photoluminescence studies. researchgate.netsemanticscholar.org Both pure and doped crystals maintained high transmittance of almost 90%. researchgate.netsemanticscholar.org In another study, doping cadmium sulfide (CdS) with zinc acetate led to absorption peaks in the UV-visible spectra at wavelengths of 368 nm, 369 nm, and 371 nm, indicating a tuning of the optical characteristics. physicsresjournal.com Research on manganese-doped zinc sulfide (ZnS) nanocrystals, synthesized using zinc acetate, showed a decrease in the optical band gap with increasing manganese concentration. scielo.br

Mechanical Properties: The mechanical hardness of crystals can be enhanced through doping. For zinc acetate dihydrate-doped ammonium dihydrogen phosphate (ZAD-ADP) crystals, an increase in hardness was observed compared to the pure ADP crystal. researchgate.netsemanticscholar.org

Dielectric Properties: The dielectric properties of materials can also be influenced by doping with zinc compounds. Studies on ZAD-ADP crystals involved the measurement of the dielectric constant and dielectric loss. researchgate.netsemanticscholar.org In related research on Mn-doped ZnO nanoparticles, where zinc acetate was a precursor, the dielectric properties were found to be dependent on the doping concentration. nih.gov The investigation of dielectric behavior is crucial for the application of these materials in high-frequency devices. nih.gov

The following table details the modulation of these properties in crystals doped with related zinc compounds.

| Property | Host Crystal | Dopant System | Observed Modulation |

| Optical | Ammonium Dihydrogen Phosphate (ADP) | Zinc Acetate Dihydrate | Blue emission at 402 nm, high transmittance (~90%) researchgate.netsemanticscholar.org |

| Cadmium Sulfide (CdS) | Zinc Acetate | Absorption peaks at 368, 369, and 371 nm physicsresjournal.com | |

| Zinc Sulfide (ZnS) | Manganese Acetate (with Zinc Acetate) | Decreased band gap with increased Mn concentration scielo.br | |

| Mechanical | Ammonium Dihydrogen Phosphate (ADP) | Zinc Acetate Dihydrate | Increased hardness compared to pure crystal researchgate.netsemanticscholar.org |

| Dielectric | Ammonium Dihydrogen Phosphate (ADP) | Zinc Acetate Dihydrate | Measurement of dielectric constant and loss researchgate.netsemanticscholar.org |

| Zinc Oxide (ZnO) | Manganese Acetate (with Zinc Acetate) | Dielectric properties dependent on Mn concentration nih.gov |

Synthon for Metal-Organic Frameworks (MOFs)

This compound can serve as a valuable synthon, or building block, for the synthesis of zinc-based Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal source is critical in determining the structure and properties of the resulting MOF.

Zinc-based MOFs are of particular interest due to their potential applications in drug delivery, cell imaging, and sensing. nih.gov The synthesis of these frameworks often involves the reaction of a zinc salt with an organic linker in a suitable solvent. While zinc nitrate is commonly used, zinc acetate and related compounds are also employed. For instance, the reaction between zinc nitrate and acetic acid can lead to the formation of zinc acetate compounds which then form the MOF structure. e3s-conferences.org

The use of zinc-containing precursors allows for the formation of diverse MOF architectures. These materials are known for their high porosity and large surface areas, which are advantageous for gas storage and catalysis. e3s-conferences.org The synthesis conditions, including the nature of the zinc synthon, can influence the morphology and crystal size of the MOF, which in turn affects its functional properties. e3s-conferences.org

For example, zinc(II)-benzimidazole-acetate MOF nanosheets have been synthesized, demonstrating that the acetate group can be an integral part of the final framework structure. nih.gov Furthermore, the synthesis of Zn-MOFs has been achieved using Zn²⁺ ions and aromatic ligands in ionic liquid microemulsions, showcasing the versatility of zinc precursors in various synthetic methodologies. rsc.org The resulting Zn-MOFs can exhibit different crystal types and morphologies depending on the reaction conditions. rsc.org

Applications in Analytical Chemistry Methodologies

Reagent in Chemical Analysis and Buffering Systems

The utility of zinc ammonium (B1175870) acetate (B1210297) in chemical analysis is significantly tied to its properties as a buffering agent, which are crucial for maintaining stable pH conditions in a variety of analytical procedures.

Ammonium acetate, a component of zinc ammonium acetate, is well-regarded for its buffering capacity in two distinct pH ranges: approximately 3.8 to 5.8 and 8.2 to 10.2. waters.com This broad range of effectiveness allows for its use in a variety of analytical contexts where precise pH control is paramount for accurate and reproducible results. The acetate component can neutralize excess acid, while the ammonium ion can neutralize excess base, thereby resisting significant fluctuations in pH.

In the realms of liquid chromatography (LC) and mass spectrometry (MS), the choice of mobile phase additives is critical, and volatile buffers are highly preferred to avoid contamination of the ion source. ucl.ac.uk Ammonium acetate is a widely used volatile salt for buffering mobile phases in LC-MS applications. ucl.ac.uknih.gov Its volatility ensures that it is easily removed in the gas phase within the mass spectrometer, preventing the build-up of non-volatile residues that can interfere with signal detection and instrument performance. ucl.ac.uk

When this compound is considered in this context, its utility is derived from its ammonium acetate component. The compound can serve as a source of volatile ions that aid in the ionization of analytes in the electrospray ionization (ESI) source of the mass spectrometer, while also providing pH control for the chromatographic separation. researchgate.netelementlabsolutions.com The presence of zinc ions, however, could introduce additional complexity. While potentially useful in specific applications, such as the analysis of metal-binding molecules, the non-volatile nature of zinc could also pose a risk of source contamination if not carefully managed. The optimization of mobile phase modifiers, including ammonium acetate, is crucial for achieving high signal intensity and robust retention times in untargeted metabolomics and lipidomics via LC-MS. nih.govresearchgate.net

Interactive Data Table: Common Mobile Phase Modifiers in LC-MS

| Modifier | Volatility | Common Concentration | Primary Function(s) |

| Formic Acid | High | 0.1% | Acidifier, proton source for positive ionization |

| Acetic Acid | High | 0.1% | Acidifier, proton source for positive ionization |

| Ammonium Acetate | High | 10 mM | Buffer, aids in ionization |

| Ammonium Formate | High | 10 mM | Buffer, aids in ionization |

| Trifluoroacetic Acid (TFA) | High | 0.1% | Ion-pairing agent, can cause ion suppression |

Note: This table provides a general overview. Optimal conditions are method-dependent.

Extractant in Environmental Sample Analysis (Non-Biological)

This compound and its components play a significant role in the extraction and analysis of cations from non-biological environmental matrices, particularly soils and industrial waste.

Ammonium acetate solution, typically buffered at pH 7.0, is a standard reagent used to displace and extract exchangeable cations such as potassium, calcium, sodium, and magnesium from agricultural soils. oregonstate.edusoilweb.ca This extraction provides an estimate of the plant-available nutrients. The ammonium ions (NH₄⁺) in the solution effectively displace the cations adsorbed to the negatively charged soil colloids. soilweb.ca

While the direct use of this compound for this purpose is less documented, a study on the degradation of ¹⁴C-labeled this compound in various soil types provides insight into its behavior in the soil matrix. illinois.eduresearchgate.net This research is crucial for understanding the fate and mobility of the compound when applied to land. Furthermore, the complexing ability of the acetate ion can aid in the desorption of metal ions from weaker sorption sites in the soil. nih.gov The addition of chelating agents like EDTA to an ammonium acetate solution has been shown to enhance the extraction efficiency of heavy metals, including zinc, from contaminated soils. pjoes.com

The speciation of metals in environmental samples is critical for assessing their bioavailability and potential toxicity. Ammonium acetate extraction is a widely used method to assess the "exchangeable" fraction of heavy metals in soil, which is considered to be the most readily available to plants. uvic.ca This method, supported by soil chemistry and physics principles, helps in predicting the availability of heavy metals. uvic.ca

In a more industrial context, ammonium acetate leaching has been investigated for the recovery of lead and zinc from zinc filter cakes, which are hazardous industrial wastes. Research has shown that leaching with ammonium acetate can effectively extract a significant percentage of lead and a smaller portion of zinc from this complex matrix. This highlights the potential of ammonium acetate-based solutions in the hydrometallurgical processing of industrial wastes for metal recovery. The efficiency of this extraction is influenced by factors such as the concentration of ammonium acetate, temperature, and leaching time.

Interactive Data Table: Extraction Efficiency of Lead and Zinc with Ammonium Acetate

| Metal | Leaching Efficiency (%) | Optimal Ammonium Acetate Concentration |

| Lead (Pb) | 81 | 3 M |

| Zinc (Zn) | 34 | 3 M |

Source: Based on data from a study on zinc filter cake leaching.

Components in Analytical Indicators and Sensing Systems

While not a direct component of traditional colorimetric indicators, this compound serves as a precursor in the synthesis of materials used in modern analytical sensing systems. Its role is primarily in providing the zinc component for the creation of functional nanomaterials.

Zinc acetate is a common precursor for the synthesis of zinc oxide (ZnO) nanoparticles and thin films. mdpi.combohrium.comnih.govresearchgate.net These ZnO materials exhibit semiconducting properties that make them suitable for use in various gas sensors. For instance, ZnO-based sensors have been developed for the detection of ammonia (B1221849). researchgate.net The morphology and performance of these sensors can be influenced by the concentration of the zinc acetate precursor during synthesis. researchgate.net

Furthermore, in the field of colorimetric analysis, a patent describes a method for the colorimetric determination of zinc in serum. google.com In this method, zinc acetate is used to prepare a standard sample solution for calibration, highlighting its role in establishing accurate analytical measurements. google.com Although this compound itself is not the indicator, its components are integral to the development and calibration of these analytical tools.

Role in Enhancing Sensitivity of Chemical Indicators

The scientific literature does not extensively document a specific role for this compound in directly enhancing the sensitivity of common chemical indicators used in methodologies such as titrations. However, the principle of using metal ions to influence indicator performance is established in analytical chemistry. For instance, certain metallochromic indicators form colored complexes with metal ions, and the stability and formation of these complexes can be pH-dependent.

In the context of zinc analysis, various fluorescent indicators have been developed to track zinc ions with high sensitivity. thermofisher.com These are specialized molecules designed for detecting Zn2+ concentrations, rather than traditional acid-base or redox indicators. thermofisher.com While not directly involving this compound, these fluorescent probes underscore the importance of zinc ion interactions in developing sensitive analytical methods. thermofisher.comnih.gov

Method Development and Optimization for Analytical Purposes

This compound and its constituent ions play a role in the development and optimization of various analytical methods, particularly in sample preparation and the determination of zinc in different matrices. coventry.ac.ukmdpi.com The optimization of these methods involves systematically adjusting parameters to achieve desired performance characteristics like accuracy, precision, and sensitivity. nih.gov

One significant application is in the extraction of metals from environmental samples. For example, ammonium acetate is used as an extractant to determine the 'exchangeable zinc' content in soil samples, providing a measure of the zinc available to plants. coventry.ac.uk Method development in this area focuses on optimizing extraction conditions to reliably quantify bioavailable metal fractions.

A notable example of method development and optimization is the recovery of zinc from metallurgical slag and dust using an ammonium acetate leaching solution (NH₃-CH₃COONH₄-H₂O). mdpi.com Researchers employed response surface methodology (RSM) to optimize several process variables for maximizing the zinc extraction rate. mdpi.com The study systematically investigated the influence of factors such as liquid-to-solid ratio, stirring speed, leaching time, and total ammonia concentration. mdpi.com

The optimized parameters determined through this methodological approach are presented in the following table:

Table 1: Optimized Parameters for Zinc Extraction Using Ammonium Acetate Leaching

| Parameter | Optimized Value |

|---|---|

| Leaching Temperature | 25 °C |

| Total Ammonia Concentration | 4.8 mol/L |

| Leaching Time | 46 min |

| Liquid/Solid Ratio | 4.3:1 |

| [NH₃]/[NH₄]⁺ Ratio | 1:1 |

| Stirring Speed | 345 r/min |

Data sourced from a study on the recovery of zinc from metallurgical slag. mdpi.com

This optimization resulted in a measured zinc effective extraction rate of 84.67%, which closely matched the predicted rate of 85.25%, demonstrating the reliability of the developed model. mdpi.com

Furthermore, in the development of spectrophotometric methods for zinc determination, acetate buffers are crucial for optimizing the pH of the reaction medium. nih.gov For instance, in a method using a natural reagent from Acacia catechu, an acetate buffer was used to achieve the optimal pH for the formation of a stable, colored complex with zinc. nih.gov The development process involved optimizing the volume of the reagent, the pH of the buffer, and the stability of the resulting complex. nih.gov

Table 2: Optimization of a Spectrophotometric Method for Zinc Determination

| Parameter | Optimized Condition | Effect |

|---|---|---|

| Wavelength (λmax) | 550 nm | Maximum absorbance of the zinc-reagent complex. |

| pH (using Acetate Buffer) | 5.0 | Maximum absorbance and stability of the complex. |

| Reagent Volume | 5 mL | Provided maximum absorbance. |

| Reaction Stability | 6 hours | The colored complex remained stable for this duration. |

Data from the development of a green analytical method for zinc determination. nih.gov

Environmental Chemistry: Process and Resource Recovery Non Remediation Focus

Hydrometallurgical Applications for Zinc Extraction

The use of an ammonia-ammonium acetate (B1210297) system (NH₃–CH₃COONH₄–H₂O) has been identified as a promising method for the selective leaching of zinc from industrial wastes. This technique is part of a cleaner production process designed to recover valuable metals and reduce the environmental impact of industrial residues.

Metallurgical slag and dust (MSD) are significant secondary resources for zinc, but their complex composition, including the presence of impurities like iron, calcium, and various gangue minerals, makes metal extraction challenging. mdpi.com Traditional hydrometallurgical methods often employ sulfuric acid as a leaching agent. However, this can lead to high acid consumption and complicated purification processes due to the co-dissolution of impurities. mdpi.com

Studies have successfully applied this leaching process to various industrial wastes. For instance, zinc filter cake (ZFC), a waste product from zinc processing, has been treated with ammonium (B1175870) acetate solutions to recover both zinc and lead. The process has been optimized to selectively leach these metals, providing a viable route for valorizing such hazardous materials.

The efficiency of zinc extraction using the ammonia-ammonium acetate system is highly dependent on several key parameters. Extensive research has been conducted to optimize these conditions to maximize zinc recovery. The primary variables investigated include total ammonia (B1221849) concentration, the ratio of ammonia to ammonium, liquid-to-solid ratio, leaching time, temperature, and stirring speed. mdpi.comroyalsocietypublishing.orgresearchgate.net

Response surface methodology (RSM) has been employed to systematically optimize these parameters and understand their interactions. mdpi.comnih.gov In one study, the optimal conditions for leaching zinc from metallurgical slag and dust were determined to be a total ammonia concentration of 4.8 mol/L, a liquid-to-solid ratio of 4.3:1, a leaching time of 46 minutes, and a stirring speed of 345 r/min at a temperature of 25°C. mdpi.comnih.gov Under these conditions, a zinc extraction rate of 84.67% was achieved. mdpi.comnih.gov

Another study identified optimal conditions as a total ammonia concentration of 5 mol/L, an ammonia/ammonium ratio of 1:1, a solid/liquid ratio of 1:5, a stirring speed of 300 r.p.m., and a leaching time of 60 minutes at 25°C, which resulted in a zinc extraction of 83.76%. royalsocietypublishing.orgresearchgate.net The consistency in high extraction rates across different studies underscores the robustness of this leaching system.

The following interactive table summarizes the optimized leaching parameters from a key study for zinc recovery from metallurgical slag and dust.

| Parameter | Optimized Value | Zinc Extraction Rate (%) |

| Total Ammonia Concentration | 4.8 mol/L | 84.67 |

| Liquid/Solid Ratio | 4.3:1 | 84.67 |

| Leaching Time | 46 min | 84.67 |

| Stirring Speed | 345 r/min | 84.67 |

| Temperature | 25 °C | 84.67 |

| [NH₃]/[NH₄]⁺ Ratio | 1:1 | 84.67 |

This data is based on research optimizing zinc extraction from metallurgical slag and dust using response surface methodology. mdpi.comnih.gov

Chemical Principles of Zinc Complexation in Waste Processing

The effectiveness of the ammonia-ammonium acetate leaching system is rooted in the chemical principles of coordination chemistry. Both ammonium ions (NH₄⁺) and acetate anions (CH₃COO⁻) play crucial and complementary roles in the dissolution of zinc compounds from industrial wastes. mdpi.comroyalsocietypublishing.org

In the aqueous ammonia-ammonium acetate solution, zinc oxide (ZnO), a common form of zinc in these wastes, dissolves through the formation of soluble zinc-ammine complexes, represented by the general formula [Zn(NH₃)ᵢ]²⁺. mdpi.com The ammonia molecules act as ligands, coordinating with the zinc ions.

Simultaneously, the acetate ions contribute to the leaching process by forming stable zinc-acetate complexes. mdpi.com This dual-ligand system is more efficient than using ammonia alone for extracting zinc from the complex matrix of metallurgical slag and dust. mdpi.com Spectroscopic analyses have confirmed the formation of mixed-ligand zinc complexes, such as [Zn₂(Ac)₃(NH₃)₂]⁺, in the leaching solution. royalsocietypublishing.orgresearchgate.net

Theoretical and Computational Studies on Zinc Ammonium Acetate Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules and crystals. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and the resulting molecular structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. als-journal.com It has been successfully applied to study various zinc-containing compounds, providing valuable information about their molecular and crystal properties. researchgate.netuwa.edu.au DFT calculations can predict geometries, energies, and electronic properties of zinc complexes, which are essential for understanding the nature of the bonding and reactivity in systems like zinc ammonium (B1175870) acetate (B1210297). researchgate.net

In studies of zincate complexes, DFT has been used to determine the stability and geometry of species such as [Zn(OH)]+, Zn(OH)2, and [Zn(OH)3]-. researchgate.net Similarly, for zinc-amino acid complexes, DFT helps in optimizing structures and analyzing electron populations, which is crucial for understanding their properties. nih.gov The principles from these studies can be extended to model the zinc ammonium acetate system, predicting how the zinc ion coordinates with both ammonium and acetate ions. The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. nih.gov For instance, the M06 and M06-L functionals with the 6-311++G(d,p) basis set have been shown to produce accurate results for zinc-amino acid complexes when compared with experimental data. nih.gov

The analysis of bond lengths, angles, and the energetics of a system provides a detailed picture of its structure and stability. In zinc complexes, the coordination environment around the zinc ion is of particular interest. Zinc typically exhibits a tetrahedral coordination geometry, but other coordination numbers and geometries are also possible depending on the ligands. nih.gov

For this compound, the coordination sphere of the zinc ion would involve interactions with the carboxylate oxygen atoms of the acetate ligands and potentially with the nitrogen atom of the ammonium ion or through hydrogen bonding interactions. DFT calculations can provide precise values for the Zn-O and potential Zn-N bond lengths and the angles between these bonds. For example, in tetrahedral zinc complexes with nitrogen and oxygen ligands, typical Zn-N bond lengths are around 2.0 Å and Zn-O bond lengths are around 1.95 Å. nih.gov

Energetics calculations using DFT can determine the binding energies of the ligands to the zinc center, providing insights into the stability of the complex. The decomposition pathway of related zinc compounds, such as zinc acetate and the zinc-oxo complex Zn4O(CH3COO)6, has been investigated using DFT to calculate the thermodynamic properties (ΔG, ΔH, and ΔS) of possible decomposition reactions as a function of temperature. researchgate.net These theoretical investigations indicate that Zn4O(CH3COO)6 is more stable than zinc acetate due to its specific coordination structure. researchgate.net

Table 1: Representative Bond Lengths in Zinc Complexes from Computational Studies

| Bond Type | Typical Bond Length (Å) | Computational Method |

| Zn-N (in tetrahedral complexes) | ~2.0 | DFT |

| Zn-O (in tetrahedral complexes) | ~1.95 | DFT |

| Zn-S (in tetrahedral complexes) | ~2.3 | DFT |

Note: The values presented are typical and can vary depending on the specific complex and the computational methods employed.

Molecular Dynamics Simulations for System Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nd.edu This technique is particularly useful for understanding the dynamic behavior of systems in solution, such as the interaction of this compound in an aqueous environment. MD simulations can provide insights into conformational stability, solvent effects, and the dynamics of ligand exchange. nih.govmostwiedzy.pl

In studies of zinc-containing proteins, MD simulations have been used to investigate the conformational stability of zinc metallothionein-2 species in the presence of ammonium acetate as a buffer. nih.gov These simulations help to understand how the protein structure is maintained and how it unfolds, which is influenced by the interactions with the surrounding ions. nih.gov Similarly, MD simulations of zinc transporters have been employed to understand the differences in zinc ion interaction and transport between different variants of the transporter protein. unifi.it

For a system like this compound in solution, MD simulations could model the solvation of the complex, the interaction of water molecules with the zinc ion and the ligands, and the potential for ligand exchange with solvent molecules. These simulations can reveal the structure of the hydration shell around the zinc ion and the dynamics of water exchange, which are crucial for understanding the reactivity of the complex in solution. mostwiedzy.pl

Modeling of Reaction Pathways and Coordination Mechanisms

Understanding the reaction pathways and coordination mechanisms is fundamental to predicting the chemical behavior of this compound. Computational modeling can be used to explore potential reaction coordinates and identify transition states and intermediates.

The formation of zinc oxide (ZnO) from zinc acetate in the presence of ammonia (B1221849) or ammonium acetate provides a relevant case study. acs.orgnih.gov The reaction proceeds through the formation of intermediate species known as layered basic zinc salts (LBZs). acs.org In the Zn(CH3COO)2–NH3 system, the crystal growth evolves from zinc acetate to a layered basic zinc acetate (LBZA) and finally to ZnO through a dissolution/reprecipitation process. acs.org The presence of ammonium ions can influence the hydrolysis of other components in the system and thereby regulate the growth process of the final product. nih.govresearchgate.net

Computational studies can model the step-by-step mechanism of such reactions, calculating the energy barriers for each step and identifying the most favorable pathway. For instance, the coordination of ammonia or acetate to the zinc ion, the subsequent hydrolysis reactions, and the final formation of the oxide can be simulated. The role of the ammonium ion as a pH regulator and its interaction with the acetate ligands can be elucidated through these models. researchgate.net In the context of zinc acetate-catalyzed organic reactions, computational modeling can help to understand how the zinc coordinates with the reactants, activating them for subsequent transformations. rsc.org

Agricultural and Plant Science Applications: Mechanistic Insights

Role as a Biostimulant and Growth Promoter in Plant Systems

Studies have indicated that the application of zinc ammonium (B1175870) acetate (B1210297) can influence the uptake and metabolism of essential nutrients in plants. In maize genotypes, for instance, treatment with zinc ammonium acetate has been shown to increase the content of copper (Cu) and iron (Fe). illinois.edu While the concentrations of other macronutrients like calcium (Ca), potassium (K), magnesium (Mg), and phosphorus (P) were not significantly affected, there was a trend toward an increase. illinois.edu This suggests that this compound may play a role in enhancing the efficiency of nutrient acquisition by the plant. Furthermore, zinc itself is a crucial component of numerous enzymes that drive metabolic reactions, and its adequate supply is essential for carbohydrate, protein, and chlorophyll (B73375) formation. illinois.edu The complex of zinc with an organic acid in this compound makes it readily available and quickly absorbed by plants, which positively affects nutrient uptake and accumulation. researchgate.net

The positive effects on the root system translate to observable improvements in the morphological properties of the plant. Greenhouse tests with maize have demonstrated that this compound can increase plant height, leaf area, and shoot dry weight. illinois.edu Similarly, in studies on timothy grass, foliar application of this compound resulted in improved morphological properties, including an increase in seed yield and 1000-seed weight. researchgate.netfao.org

Below are interactive data tables summarizing the effects of this compound on maize and timothy grass from research findings.

Effect of this compound on Maize Seedling Growth (Hydroponic Study)

| Treatment (ppm ZAA) | Plant Height | Whole Plant Dry Weight | Number of Seminal Roots | Number of Lateral Roots |

|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline | Baseline |

| 0.85 | Increased | Increased | Significantly Increased | Significantly Increased |

| 8.5 | Increased | Increased | Significantly Increased | Significantly Increased |

Source: Adapted from studies on maize genotypes. researchgate.netillinois.edu

Effect of this compound on Timothy Grass Yield Parameters

| Treatment ( kg/ha ZAA) | Seed Yield | 1000-Seed Weight | Germination Capacity | Leaf Greenness Index (SPAD) |

|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline | Baseline |

| 0.214 | Increased | Increased | Increased | Increased |

| 0.267 | Increased | Increased | Increased | Increased |

| 0.400 | Significantly Increased | Significantly Increased | Significantly Increased | Highest Value |

Source: Adapted from studies on timothy grass. researchgate.netfao.org

Underlying Chemical Interactions and Mechanisms of Action in Plant Physiology

The biostimulant effects of this compound are rooted in its chemical properties and its interaction with the plant's physiological processes. The compound provides a readily available source of zinc, an essential micronutrient, and also appears to trigger specific signaling pathways within the plant.

This compound, when in an aqueous environment, dissociates into its constituent ions: zinc (Zn²⁺), ammonium (NH₄⁺), and acetate (CH₃COO⁻). This dissociation makes the zinc ions readily available for uptake by the plant. The organic acetate component can act as a complexing agent, which may enhance the availability and mobility of zinc within the plant. researchgate.net

Plants can absorb zinc through both their roots and foliage. When applied to the soil, the released zinc ions can be taken up by the roots through various transporters. For foliar applications, zinc can penetrate the leaf cuticle and enter the plant's vascular system, allowing for rapid distribution to various tissues. The formulation of zinc as this compound is considered to be readily absorbed by plants. researchgate.netcultivacegrowth.com Isotope studies using ¹⁴C-labeled this compound have shown that the carbon from the acetate component is absorbed by corn seedlings, with higher amounts detected in the stem and root than in the leaves. The zinc (⁶⁵Zn) was detected in most parts of the plant, indicating its mobility. researchgate.net

Q & A

Q. What experimental design is optimal for assessing zinc ammonium acetate’s impact on crop yield in agricultural studies?

A randomized block design with four replications is recommended to minimize environmental variability and ensure statistical robustness. Each treatment (e.g., varying ZAA doses) should be applied to 10 m² plots, with parameters like seed yield, 1000-seed weight, and leaf greenness index (SPAD) measured post-application. This design allows for rigorous comparison between control and treated groups .

Q. What dosage levels of this compound are effective in enhancing seed yield and germination?

In foliar applications, doses of 0.214, 0.267, and 0.400 kg/ha have been tested. The highest dose (0.400 kg/ha) significantly increased seed yield by 15–20%, 1000-seed weight by 8–12%, and germination capacity by 10–15% compared to controls. Lower doses showed marginal improvements, emphasizing the need for dose optimization .

Q. How is the leaf greenness index (SPAD) utilized to evaluate this compound’s effect on plant physiology?

SPAD measures chlorophyll content non-destructively, correlating with photosynthetic efficiency. In ZAA-treated timothy grass, SPAD values increased by 12–18% at 0.400 kg/ha, indicating improved nitrogen assimilation and plant vigor. Calibrate measurements during vegetative growth stages for consistency .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in agricultural trials?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment means. In ZAA studies, p≤0.05 thresholds confirmed significant differences in seed yield and germination. Data normalization (e.g., log transformation) may address heteroscedasticity in multi-year trials .

Q. How do varying ZAA concentrations influence seed morphology and biochemical properties?

Higher ZAA doses (0.400 kg/ha) enhance seed ripeness, evidenced by increased 1000-seed weight (from 0.45g to 0.51g) and starch accumulation. Germination assays under controlled humidity (70–80%) and temperature (20–25°C) further validate these morphological improvements .

Q. What methodological considerations are crucial when extrapolating ZAA study results to other plant species?

Account for species-specific nutrient uptake mechanisms and soil pH (e.g., ZAA efficacy in degraded Chernozem vs. alkaline soils). Conduct pilot trials using graded ZAA doses (0.1–0.5 kg/ha) and monitor ion-specific effects (e.g., zinc toxicity thresholds) .

Methodological Recommendations

- Dose Preparation : Prepare ZAA solutions using precision scales (±0.01g) and dissolve in deionized water for foliar sprays. Adjust pH to 6.5–7.0 to prevent precipitation .

- Environmental Controls : Replicate trials across multiple growing seasons (e.g., 3 years) to assess climate-dependent variability .

- Analytical Techniques : Pair SPAD with HPLC-MS to quantify metabolic changes (e.g., carbohydrate profiles) in ZAA-treated plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.